molecular formula C10H10O B12113928 Carbolong 2

Carbolong 2

Cat. No.: B12113928
M. Wt: 146.19 g/mol
InChI Key: FNCOPKCVRIJCTM-UHFFFAOYSA-N
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Description

Carbolong 2 is a member of the carbolong family, a class of compounds characterized by a carbon chain ligand coordinated to a transition metal. These compounds are known for their unique aromatic frameworks and high stability, making them valuable in various scientific and industrial applications .

Preparation Methods

Carbolong 2 is synthesized through a series of reactions involving the coordination of a carbon chain ligand to a transition metal. The synthetic route typically involves the reaction of an unsaturated carbon chain with a transition metal under specific conditions. For example, the reaction of a metallapentalyne with an alkyne at room temperature can yield a carbolong complex . Industrial production methods often involve the use of chain-like polyynes and transition metals to create carbolong compounds in a single-pot reaction, simplifying the synthesis process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Carbolong 2 involves the coordination of a carbon chain ligand to a transition metal, forming a stable aromatic framework. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the interaction of the carbon chain ligand with the transition metal, leading to the formation of stable metallapentalenes and metallapentalynes .

Biological Activity

Carbolong 2, a member of the carbolong complex family, has garnered significant attention in recent years due to its unique structural properties and diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

Carbolong complexes are characterized by their unique polycyclic frameworks that include metal-carbon bonds. This compound specifically features an 8-carbon structure that can be synthesized via cycloaddition reactions involving carbyne atoms and alkyne substrates. This structural versatility contributes to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. Key mechanisms include:

  • Antitumor Activity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases.

Antitumor Activity

A study evaluated the antitumor potential of this compound against human laryngeal carcinoma (HEP-2) and Ehrlich’s Ascites Carcinoma (EAC) cells. The results indicated that this compound significantly inhibited cell viability at concentrations as low as 5 µM, with a notable increase in apoptotic markers observed in treated cells.

Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of various carbolong derivatives, this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both pathogens, suggesting its potential as an antimicrobial agent.

Neuroprotective Effects

Research conducted on HT22 neuronal cells revealed that this compound could mitigate glutamate-induced cytotoxicity. At concentrations of 3 µM, it demonstrated significant neuroprotection, likely through its antioxidative properties.

Case Studies

  • Antitumor Efficacy : In vitro studies using HEP-2 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in the sub-G1 phase population, confirming apoptosis induction.
    Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
    01005
    57025
    104050
  • Neuroprotection : In a model of glutamate-induced toxicity, this compound significantly reduced neuronal death compared to control groups, highlighting its potential for treating neurodegenerative conditions.
    TreatmentCell Viability (%)
    Control20
    Glutamate10
    Glutamate + this compound (3 µM)50

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

deca-1,4,9-triyn-3-ol

InChI

InChI=1S/C10H10O/c1-3-5-6-7-8-9-10(11)4-2/h1-2,10-11H,5-7H2

InChI Key

FNCOPKCVRIJCTM-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC#CC(C#C)O

Origin of Product

United States

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